molecular formula C21H26N2O3S B2735678 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide CAS No. 921526-56-9

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2735678
CAS No.: 921526-56-9
M. Wt: 386.51
InChI Key: XNGAINGMRWRECJ-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
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Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound belonging to the class of benzoxazepines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound may contribute to its diverse pharmacological effects.

The molecular formula of this compound is C23H30N2O4S, with a molecular weight of 430.6 g/mol. Its structure includes a tetrahydrobenzo[b][1,4]oxazepine core and a thiophene ring, which are known to influence biological interactions.

Anticancer Activity

Research has indicated that benzoxazepine derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated their ability to inhibit the proliferation of various cancer cell lines. The cytotoxic effects were assessed using assays that measure cell viability and apoptosis induction.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Induction of apoptosis
Compound BHeLa10Inhibition of cell cycle
N-(5-isobutyl...)A54912Modulation of IL-6 and TNF-α

The results suggest that N-(5-isobutyl...) may exert its anticancer effects through cytokine modulation (specifically IL-6 and TNF-α), which are critical in tumor progression and inflammation .

Antimicrobial Activity

The antimicrobial potential of benzoxazepine derivatives has also been explored. Studies have shown that these compounds exhibit varying degrees of activity against bacterial pathogens.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

The data indicate that N-(5-isobutyl...) has moderate antibacterial activity against Staphylococcus aureus and Escherichia coli but is less effective against Pseudomonas aeruginosa .

Case Studies

A notable case study involved the synthesis and biological evaluation of several benzoxazepine derivatives. The study highlighted the structure–activity relationship (SAR) among various modifications on the benzoxazepine scaffold. It was found that substitutions at specific positions significantly enhanced anticancer activity while maintaining acceptable levels of selectivity towards normal cells .

Another case study examined the anti-inflammatory effects of these compounds in vitro. The findings indicated that certain derivatives could effectively reduce the secretion of pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-14(2)12-23-17-8-7-15(22-19(24)11-16-6-5-9-27-16)10-18(17)26-13-21(3,4)20(23)25/h5-10,14H,11-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGAINGMRWRECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CS3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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